

# Application Notes and Protocols for Metallization Techniques on Gallium Arsenide

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## Compound of Interest

Compound Name: Gallium arsenide

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These application notes provide a comprehensive overview and detailed protocols for creating reliable ohmic contacts on both n-type and p-type **gallium arsenide** (GaAs). The formation of low-resistance ohmic contacts is a critical step in the fabrication of high-performance GaAs-based electronic and optoelectronic devices. This document outlines common metallization schemes, deposition techniques, and annealing procedures, supported by quantitative data and detailed experimental workflows.

## Introduction to Ohmic Contacts on GaAs

An ideal ohmic contact is a metal-semiconductor junction that exhibits a linear current-voltage (I-V) characteristic, offering minimal resistance to current flow in both directions. For GaAs, which has a significant surface state density that can pin the Fermi level within the bandgap, achieving a low-resistance ohmic contact requires careful selection of metallization schemes and processing conditions. The primary mechanism for achieving ohmic behavior on moderately doped GaAs is tunneling through a thin potential barrier, which is typically accomplished by creating a heavily doped semiconductor layer at the metal-semiconductor interface.

## Common Metallization Schemes for Ohmic Contacts on GaAs

Several metal systems have been developed to form reliable ohmic contacts to both n-type and p-type GaAs. The choice of metallization depends on the doping type of the GaAs, the desired contact resistivity, and the thermal stability requirements of the device.

## Ohmic Contacts to n-type GaAs

The most widely used metallization for n-type GaAs is the AuGe-based system, often with the addition of Ni. The role of Ge is to act as an n-type dopant in GaAs, creating a heavily doped n<sup>+</sup> layer at the interface upon annealing. Ni is added to improve the adhesion and surface morphology of the contact by preventing the "balling-up" of the AuGe eutectic during alloying.[1]

Another common system is the Pd/Ge-based contact. This is a non-alloyed, solid-phase reaction contact that offers a smoother surface morphology and better-defined contact edges compared to the alloyed AuGeNi system.[2][3] The formation of a stable palladium germanide (PdGe) and the subsequent solid-phase epitaxy of Ge on GaAs leads to the formation of a heavily doped n<sup>+</sup> layer.[4]

## Ohmic Contacts to p-type GaAs

For p-type GaAs, a common metallization scheme is Ti/Pt/Au.[5][6][7][8][9] In this non-alloyed system, Ti adheres well to GaAs and can reduce native oxides on the surface. Pt acts as a diffusion barrier to prevent the intermixing of Au and Ti, while Au serves as the top layer to prevent oxidation and provide a low-resistance probing surface.[6] The ohmic contact formation is primarily due to the tunneling of holes through the Schottky barrier at the metal/heavily-doped p-GaAs interface.

## Quantitative Data Summary

The following tables summarize the specific contact resistivity for various metallization schemes on n-type and p-type GaAs under different annealing conditions.

Table 1: Ohmic Contacts to n-type GaAs

Metallization System	Doping Concentration (cm <sup>-3</sup> )	Deposition Method	Annealing Conditions	Specific Contact Resistivity (Ω·cm <sup>2</sup> )	Reference(s)
Ni/AuGe/Ni/Au	2 x 10 <sup>18</sup>	Sputtering	RTA, 420°C, 30s	~6 x 10 <sup>-7</sup>	
AuGe-Ni-Au	4 x 10 <sup>17</sup>	E-beam Evaporation	420°C, 20s	5.6 x 10 <sup>-6</sup>	[1]
Pd/Ge	1 x 10 <sup>18</sup>	E-beam Evaporation	RTA, 400-500°C	low 10 <sup>-6</sup>	[2]
Pd/Ge/Au	1 x 10 <sup>18</sup>	Evaporation	140°C, 48h	5.6 x 10 <sup>-6</sup>	[10]
Pd/Sn	2 x 10 <sup>13</sup>	-	360°C, 30 min	~3.26 x 10 <sup>-5</sup>	[11]
PdGe	~2.5 x 10 <sup>17</sup>	-	250°C	1.5 x 10 <sup>-6</sup>	[12]

Table 2: Ohmic Contacts to p-type GaAs

Metallization System	Doping Concentration (cm <sup>-3</sup> )	Deposition Method	Annealing Conditions	Specific Contact Resistivity (Ω·cm <sup>2</sup> )	Reference(s)
Ti/Pt/Au	2 x 10 <sup>20</sup>	E-beam Evaporation	RTA, 420-530°C, 1-20s	2.8 x 10 <sup>-8</sup>	[5][8][9]
Ti/Pt/Au	1.2 x 10 <sup>20</sup>	E-beam Evaporation	Annealed	4.8 x 10 <sup>-6</sup>	[7]
Cr/Pt/Au	Be-implanted	-	Annealed	3.08 x 10 <sup>-5</sup>	[7]

## Experimental Protocols

### Protocol for AuGe/Ni/Au Ohmic Contacts to n-GaAs

This protocol describes the fabrication of a standard alloyed ohmic contact to n-type GaAs.

#### Materials and Equipment:

- n-type GaAs wafer
- Acetone, Isopropanol, Deionized (DI) water
- HCl solution (e.g., HCl:H<sub>2</sub>O = 1:1)
- Photoresist and developer
- Electron-beam evaporator with AuGe (eutectic, 88:12 wt%), Ni, and Au sources
- Rapid Thermal Annealing (RTA) system
- Nitrogen (N<sub>2</sub>) gas source

#### Procedure:

- Surface Preparation:
  - Clean the GaAs substrate by sonicating in acetone, isopropanol, and DI water for 5 minutes each.
  - Dry the substrate with a nitrogen gun.
  - Perform a native oxide etch by dipping the substrate in an HCl solution for 60 seconds, followed by a DI water rinse and nitrogen drying.
- Photolithography:
  - Spin-coat the photoresist on the GaAs substrate.
  - Expose the photoresist with the desired contact pattern using a mask aligner.
  - Develop the photoresist to create openings for metal deposition.
- Metal Deposition:

- Immediately load the patterned substrate into the e-beam evaporator to minimize re-oxidation.
- Evacuate the chamber to a base pressure of  $< 1 \times 10^{-6}$  Torr.
- Sequentially deposit the following layers:
  - 100 nm AuGe
  - 25 nm Ni
  - 200 nm Au
- Lift-off:
  - Immerse the substrate in a solvent (e.g., acetone) to dissolve the photoresist and lift off the unwanted metal, leaving the desired contact pattern.
- Annealing:
  - Place the sample in the RTA system.
  - Purge the chamber with N<sub>2</sub> gas.
  - Ramp the temperature to 420°C and hold for 30 seconds.
  - Allow the sample to cool down in the N<sub>2</sub> ambient.

## Protocol for Ti/Pt/Au Ohmic Contacts to p-GaAs

This protocol outlines the fabrication of a non-alloyed ohmic contact to p-type GaAs.

Materials and Equipment:

- p-type GaAs wafer (heavily doped,  $>10^{19} \text{ cm}^{-3}$ )
- Acetone, Isopropanol, Deionized (DI) water
- Ammonium hydroxide solution (e.g., NH<sub>4</sub>OH:H<sub>2</sub>O = 1:10)

- Photoresist and developer
- Electron-beam evaporator with Ti, Pt, and Au sources
- Rapid Thermal Annealing (RTA) system
- Nitrogen (N<sub>2</sub>) gas source

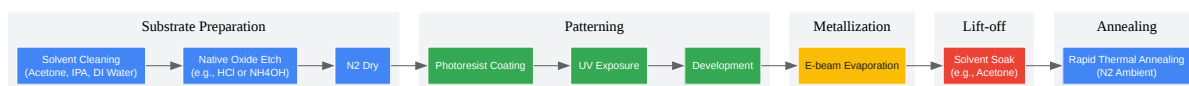
#### Procedure:

- Surface Preparation:
  - Clean the GaAs substrate by sonicating in acetone, isopropanol, and DI water for 5 minutes each.
  - Dry the substrate with a nitrogen gun.
  - Perform a native oxide etch by dipping the substrate in an ammonium hydroxide solution for 30 seconds, followed by a DI water rinse and nitrogen drying.
- Photolithography:
  - Follow the same photolithography steps as described in Protocol 4.1.
- Metal Deposition:
  - Immediately load the patterned substrate into the e-beam evaporator.
  - Evacuate the chamber to a base pressure of  $< 1 \times 10^{-6}$  Torr.
  - Sequentially deposit the following layers:
    - 50 nm Ti
    - 50 nm Pt
    - 200 nm Au
- Lift-off:

- Perform the lift-off process as described in Protocol 4.1.
- Annealing:
  - Place the sample in the RTA system.
  - Purge the chamber with N<sub>2</sub> gas.
  - Ramp the temperature to a range of 420-450°C and hold for 30-60 seconds.
  - Allow the sample to cool down in the N<sub>2</sub> ambient.

## Visualizations

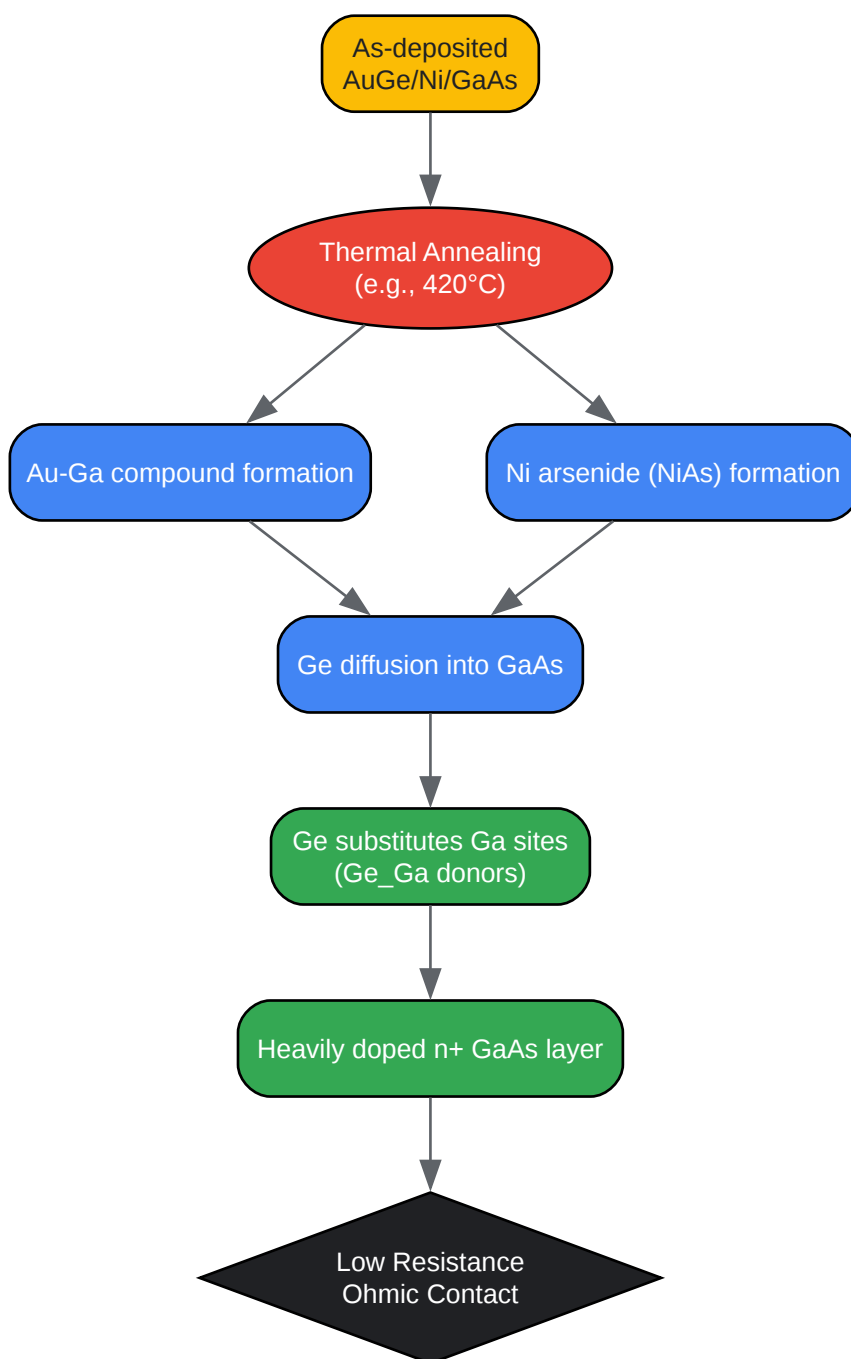
### Experimental Workflow for Ohmic Contact Fabrication



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Caption: Experimental workflow for fabricating ohmic contacts on GaAs.

### Logical Relationship in AuGe-based Ohmic Contact Formation on n-GaAs



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Caption: Key steps in the formation of an AuGe-based ohmic contact on n-GaAs.

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